1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester
Description
The compound 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester is a heterocyclic derivative featuring a pyrrolopyridine core substituted with cyano, ethyl, and ester functional groups. Pyrrolopyridines are pivotal in medicinal chemistry due to their bioisosteric resemblance to indoles and purines, often serving as scaffolds for kinase inhibitors and antiviral agents . The ethyl ester and cyano substituents likely enhance lipophilicity and metabolic stability, making it a candidate for drug discovery .
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 3-cyano-1-ethylpyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-3-16-8-10(6-14)11-5-9(7-15-12(11)16)13(17)18-4-2/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
UTWPOSSSSWNNMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1N=CC(=C2)C(=O)OCC)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs of 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting structural variations, physicochemical properties, and applications:
Key Observations:
Substituent Effects: Cyano Group: The presence of a cyano substituent (e.g., in Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) increases electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions . Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., CAS 849067-96-5) exhibit higher lipophilicity compared to carboxylic acids (e.g., CAS 754214-42-1), improving membrane permeability in drug candidates .
Synthetic Pathways: Hydrolysis of esters (e.g., conversion of methyl ester to carboxylic acid) is achieved via NaOH/EtOH under reflux, as demonstrated for pyrrolo[2,3-c]pyridine derivatives . Cyano-substituted analogs are synthesized via nucleophilic substitution or palladium-catalyzed cyanation .
Biological Relevance :
- Pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives are frequently used in kinase inhibitor design (e.g., Raf inhibitors) due to their planar aromatic structure and hydrogen-bonding capabilities .
- The ethyl ester in the target compound may enhance metabolic stability compared to methyl esters, as observed in related prodrug systems .
Research Findings and Data
- Spectral Data: Ethyl 5-cyano-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 321430-95-9) exhibits ESI-MS m/z 215.2 [M+H]⁺, confirming its molecular weight .
- Purity and Availability : Commercial analogs like 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester are available at ≥97% purity, with catalog numbers and suppliers listed in specialty chemical databases .
- Similarity Scores : According to CAS data, pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 133427-08-4) has a structural similarity score of 0.80 to the target compound, suggesting shared pharmacophoric features .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 220.24 g/mol. The compound features a pyrrolo-pyridine core structure known for its ability to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrrolo[2,3-b]pyridine derivatives. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have shown moderate to excellent antitumor activities against various cancer cell lines such as HeLa, SGC-7901, and MCF-7. Among these derivatives, certain compounds exhibited IC50 values ranging from 0.12 to 0.21 μM, indicating potent activity against tumor cells .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of tubulin polymerization. For example, one derivative significantly disrupted microtubule dynamics at concentrations as low as 0.12 μM and inhibited tubulin polymerization at higher concentrations (3 μM and 5 μM) during experimental assays .
Anti-inflammatory Effects
In addition to their antitumor activity, pyrrolo[2,3-b]pyridine derivatives have been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain derivatives demonstrated half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib .
Data Table: Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives
| Compound Name | Activity Type | IC50 Value (μM) | Cell Line/Target |
|---|---|---|---|
| Compound 10t | Antitumor | 0.12 - 0.21 | HeLa, SGC-7901, MCF-7 |
| Compound A | COX-2 Inhibition | 0.04 ± 0.01 | COX-2 |
| Compound B | Anti-inflammatory | 0.04 ± 0.09 | COX-1 |
Case Study 1: Antitumor Evaluation
In a controlled study examining the efficacy of pyrrolo[3,2-c]pyridine derivatives against cancer cell lines, researchers synthesized several novel compounds and assessed their cytotoxicity using MTT assays. The most promising derivative exhibited significant inhibition of cell proliferation with an IC50 value of 0.15 μM in HeLa cells.
Case Study 2: Inhibition of COX Enzymes
Another investigation focused on the anti-inflammatory effects of pyrrolo[2,3-b]pyridine derivatives through COX enzyme inhibition assays. The study found that specific compounds not only inhibited COX-1 but also showed potent activity against COX-2 with IC50 values around 0.04 μM, suggesting potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivatives, and how can reaction conditions be optimized?
- Methodology : Focus on regioselective functionalization of the pyrrolopyridine core. For example, introduce substituents (e.g., cyano, ethyl) via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Ethyl esterification typically employs acid-catalyzed esterification with ethanol . Optimize yields by controlling temperature (e.g., 80–100°C for cyclization) and using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC (≥98% purity criteria, C18 column, acetonitrile/water mobile phase) for purity assessment . Confirm structure via - and -NMR to verify ester groups (δ ~4.3 ppm for -OCH₂CH₃) and cyano substituents (δ ~110–120 ppm in ) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ±0.001 Da) .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodology : Store at –20°C under inert atmosphere (argon) to prevent ester hydrolysis or cyanogroup degradation. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking . Avoid prolonged exposure to light due to potential photodegradation of the pyrrolopyridine core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the pyrrolopyridine scaffold?
- Methodology : Synthesize analogs with variations at the 3-cyano and 1-ethyl positions. Test inhibitory activity in enzymatic assays (e.g., JAK3 for immunomodulation or phosphodiesterases ). Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. For example, bulky groups at the 1-ethyl position may enhance hydrophobic interactions in kinase pockets .
Q. What mechanistic insights can be gained from studying metabolic pathways or degradation products of this compound?
- Methodology : Perform in vitro metabolism assays using liver microsomes (human or rodent) with LC-MS/MS to identify metabolites. Key pathways may include ester hydrolysis (yielding carboxylic acid derivatives) or cytochrome P450-mediated oxidation of the pyrrolopyridine ring . Compare metabolic stability across species to predict pharmacokinetic profiles.
Q. How can researchers resolve contradictions in reported biological activity data for pyrrolopyridine derivatives?
- Methodology : Replicate assays under standardized conditions (e.g., cell line, ATP concentration for kinase assays). Validate target engagement using orthogonal methods like thermal shift assays or CRISPR-mediated gene knockout. For instance, discrepancies in JAK3 inhibition may arise from off-target effects; use isoform-selective inhibitors as controls .
Q. What computational tools are effective for predicting the binding mode of this compound to therapeutic targets?
- Methodology : Combine molecular docking with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. WaterMap analysis (as in ) identifies displacement of key water molecules in the active site. Validate predictions with mutagenesis studies (e.g., alanine scanning of JAK3 residues).
Q. How can in vitro cytotoxicity assays be optimized to assess selectivity toward cancer vs. normal cells?
- Methodology : Use paired cell lines (e.g., MCF-7 cancer cells vs. MCF-10A normal mammary cells). Measure IC₅₀ via MTT assays and calculate selectivity indices. Include multidrug-resistant cell lines (e.g., NCI/ADR-RES) to evaluate efflux pump susceptibility . Confirm mechanism via apoptosis markers (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
